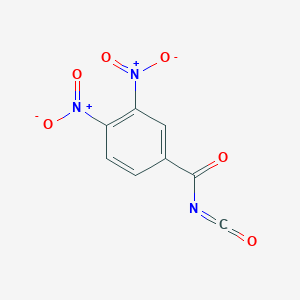
3,4-Dinitrobenzoyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dinitrobenzoyl isocyanate is an organic compound characterized by the presence of both nitro and isocyanate functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dinitrobenzoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dinitrobenzoyl chloride with potassium cyanate in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another method involves the use of ammonium thiocyanate and 3,4-dinitrobenzoyl chloride in the presence of a phase transfer catalyst like tetrabutylammonium bromide. This reaction also requires refluxing in an organic solvent to achieve the desired product .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the phosgene process. This method, while efficient, poses significant safety and environmental concerns due to the toxicity of phosgene. As a result, non-phosgene methods are being explored, such as the thermal decomposition of carbamates derived from nitro-amino compounds .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dinitrobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: It can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbon dioxide and amines.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Aplicaciones Científicas De Investigación
3,4-Dinitrobenzoyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the production of polyurethanes and other polymers.
Analytical Chemistry: Employed in the derivatization of compounds for analysis by techniques such as nuclear magnetic resonance spectroscopy.
Biomedical Research: Investigated for its potential use in drug development and as a reagent in biochemical assays.
Mecanismo De Acción
The reactivity of 3,4-Dinitrobenzoyl isocyanate is primarily due to the presence of the isocyanate group, which can readily react with nucleophiles. The nitro groups on the benzene ring increase the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form ureas, carbamates, and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Toluene Diisocyanate: Commonly used in the production of polyurethanes.
Methylenediphenyl Diisocyanate: Another widely used isocyanate in the polyurethane industry.
Hexamethylene Diisocyanate: Used in the production of non-yellowing polyurethanes.
Uniqueness
3,4-Dinitrobenzoyl isocyanate is unique due to the presence of both nitro and isocyanate groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
651731-84-9 |
|---|---|
Fórmula molecular |
C8H3N3O6 |
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
3,4-dinitrobenzoyl isocyanate |
InChI |
InChI=1S/C8H3N3O6/c12-4-9-8(13)5-1-2-6(10(14)15)7(3-5)11(16)17/h1-3H |
Clave InChI |
IEZSKAPOLHTVSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)N=C=O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





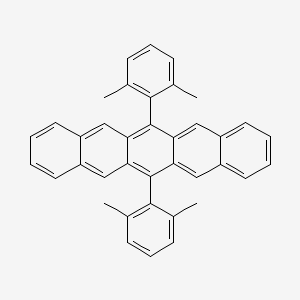
![2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
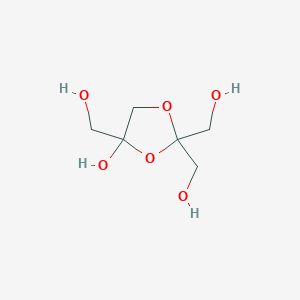

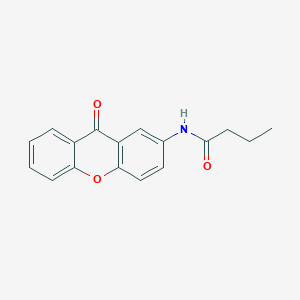
![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)

![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)

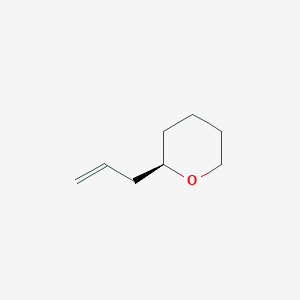
![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)
